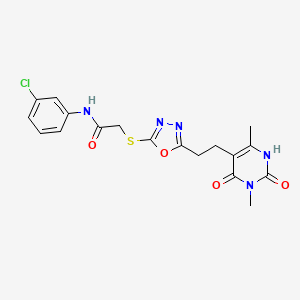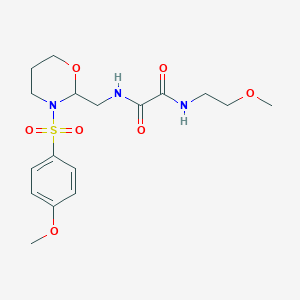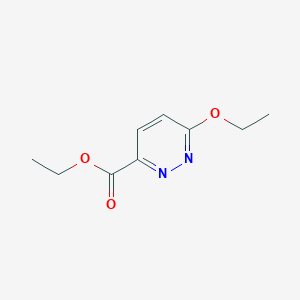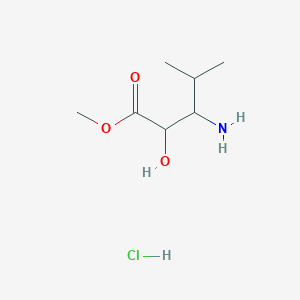
N-(3-chlorophenyl)-2-((5-(2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-((5-(2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O4S and its molecular weight is 435.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((5-(2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((5-(2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound is part of a broader class of chemicals investigated for their synthesis and potential biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their α-glucosidase inhibitory potential, demonstrating promising results as inhibitors with potential applications in diabetes management (Iftikhar et al., 2019). Such compounds are synthesized through multi-step reactions starting from basic raw materials, highlighting the synthetic accessibility of these derivatives for further drug development.
Antimicrobial and Anticancer Potential
Research into related 1,3,4-oxadiazole derivatives has also uncovered significant antimicrobial and anticancer activities. Novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been identified as potential antimicrobial and anticancer agents, suggesting the broader applicability of this chemical scaffold in addressing various diseases (Hafez et al., 2016).
Anti-Inflammatory and Antithrombotic Activities
Another study focused on 1,3,4-oxadiazole derivatives explored their in-vitro and in-vivo anti-inflammatory activity, as well as anti-thrombotic properties in rats, indicating the potential for developing new pharmaceutical products with these activities (Basra et al., 2019).
Synthesis Techniques and Structural Analysis
Advanced synthesis techniques and structural analyses, including crystal structure determination and NMR studies, play a crucial role in the development and characterization of these compounds. For instance, efficient ultrasonic-assisted synthesis methods have been employed to create ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, showcasing innovative approaches to chemical synthesis (Darehkordi & Ghazi, 2015).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-[2-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4S/c1-10-13(16(26)24(2)17(27)20-10)6-7-15-22-23-18(28-15)29-9-14(25)21-12-5-3-4-11(19)8-12/h3-5,8H,6-7,9H2,1-2H3,(H,20,27)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVUDSOSQDTXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((5-(2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one](/img/structure/B2824428.png)

![2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2824434.png)
![5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2824435.png)



![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)


